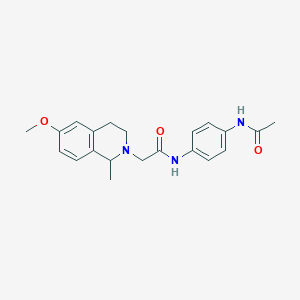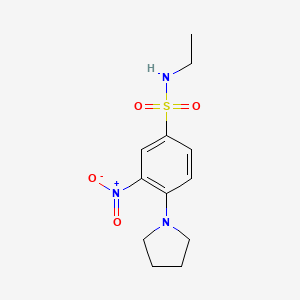
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPDPH belongs to the class of dihydropyridine derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism of Action
The exact mechanism of action of N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the regulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the development of various diseases. N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also possesses a range of pharmacological properties that make it a useful tool for studying various signaling pathways in the body. However, one limitation of N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide. One area of interest is the development of more potent and selective derivatives of N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide that can be used as therapeutic agents. Another area of interest is the development of new methods for synthesizing N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide and its potential applications in medicine.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide involves the reaction of 3-methoxypropylamine with 2-pyrrolidinone, followed by the addition of 1,2-dihydropyridine-5-sulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide has been studied extensively for its potential applications in medicine. It has been shown to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-19-10-4-7-15-20(17,18)12-5-6-13(14-11-12)16-8-2-3-9-16/h5-6,11,13-15H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNIHKBOIQNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CNC(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-pyrrolidin-1-yl-1,2-dihydropyridine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)


![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)

![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)